Phosphonium, (chloromethyl)triphenyl-, bromide

Description

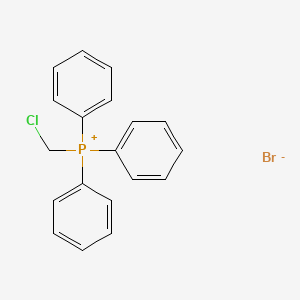

(Chloromethyl)triphenylphosphonium bromide (C19H17ClP<sup>+</sup>·Br<sup>−</sup>) is a quaternary phosphonium salt characterized by a chloromethyl (–CH2Cl) group attached to a triphenylphosphonium core, with bromide as the counterion. This compound is notable for its role as a corrosion inhibitor, particularly in acidic environments like 1 M HCl, where it forms protective layers on metal surfaces via adsorption . Its synthesis typically involves nucleophilic substitution, where triphenylphosphine reacts with a chloromethyl halide precursor under reflux conditions . The electron-withdrawing nature of the chloromethyl group enhances its reactivity in nucleophilic substitutions and stabilizes the phosphonium cation, making it effective in both industrial and synthetic applications.

Properties

CAS No. |

111441-95-3 |

|---|---|

Molecular Formula |

C19H17BrClP |

Molecular Weight |

391.7 g/mol |

IUPAC Name |

chloromethyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C19H17ClP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |

InChI Key |

LYEZKQFUQDWRHV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Traditional Solution-Phase Synthesis via Appel Reaction

The Appel reaction remains a cornerstone for synthesizing (chloromethyl)triphenylphosphonium bromide. This method involves the reaction of triphenylphosphine with carbon tetrabromide (CBr₄) and chloromethyl alcohol under mild conditions.

Reaction Mechanism and Optimization

The reaction proceeds through the formation of a phosphine–bromine intermediate, which facilitates nucleophilic displacement of the hydroxyl group in chloromethyl alcohol. Pathway B of the Appel mechanism dominates in solution-phase reactions, where dibromophosphorane intermediates accelerate bromide formation. Key parameters include:

- Molar ratios : A 1:1 ratio of triphenylphosphine to carbon tetrabromide ensures minimal side products.

- Solvent : Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and intermediates.

- Temperature : Room temperature (20–25°C) suffices for complete conversion within 1–2 hours.

Typical yields range from 75% to 85%, with purity exceeding 90% after silica gel chromatography. However, the need for post-reaction purification to remove triphenylphosphine oxide remains a limitation.

Flow Chemistry Using Monolithic Triphenylphosphine Reagents

Recent advances in continuous-flow systems have addressed purification challenges inherent to traditional methods. A polystyrene-based monolithic triphenylphosphine reagent enables efficient bromination with carbon tetrabromide and chloromethyl alcohol.

Monolith Preparation and Loading

The monolithic support is synthesized via precipitation polymerization of diphenyl(4-vinylphenyl)phosphine and divinylbenzene, achieving a phosphorus loading of 1.87 mmol/g. Loading with carbon tetrabromide generates active brominating species, which react with chloromethyl alcohol in a single-pass flow system.

Performance Metrics

- Yield : 92% for sterically unhindered substrates at 0.5 mL/min flow rate.

- Purity : >99% without chromatographic purification.

- Scalability : The monolith’s rigid structure supports prolonged use, with minimal pressure drop across multiple batches.

This method eliminates solvent-intensive workup steps, making it ideal for industrial-scale production.

High-Pressure Synthesis with Chloromethyl Chloride

A patent-pending method employs chloromethyl chloride and triphenylphosphine under elevated temperature and pressure.

Reaction Conditions and Workup

- Solvent : Acetonitrile facilitates reactant miscibility at high temperatures.

- Temperature : 120–160°C under 8–12 kg/cm² pressure.

- Time : 30–40 hours for complete conversion.

Post-reaction, the mixture is cooled, centrifuged, and dried to obtain the crude product. Recrystallization from acetonitrile enhances purity to 90%.

Advantages and Limitations

Metal-Free Synthesis in Phenolic Solvents

An alternative approach utilizes phenol as a solvent and heat source, avoiding metal catalysts.

Comparative Analysis of Preparation Methods

| Method | Reactants | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Traditional Appel | PPh₃, CBr₄, CH₂ClOH | DCM | 25°C | 1–2 | 78–85 | 90–95 |

| Flow Chemistry | Monolithic PPh₃, CBr₄, CH₂ClOH | DCM | 25°C | 0.5–1 | 92 | >99 |

| High-Pressure | PPh₃, CH₂ClCl | Acetonitrile | 120–160°C | 30–40 | 85 | 90 |

| Metal-Free | PPh₃, CH₂ClBr | Phenol | 180°C | 5 | 85 | 85 |

Mechanistic Insights and Side Reactions

Competing Pathways in Appel Reactions

Pathway A generates oxy-phosphonium intermediates, while Pathway B involves dibromophosphorane species. Solid-phase reactions favor Pathway B due to neighboring-group effects, enhancing reaction rates.

Byproduct Formation

Triphenylphosphine oxide (TPPO) is the primary byproduct in solution-phase methods. Flow chemistry circumvents this by immobilizing TPPO on the monolith.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (chloromethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Wittig Reaction: The compound is treated with a strong base such as butyllithium to generate the ylide, which then reacts with aldehydes or ketones to form alkenes.

Major Products

Substitution Reactions: The major products depend on the nucleophile used in the reaction.

Wittig Reaction: The major product is an alkene, along with triphenylphosphine oxide as a byproduct.

Scientific Research Applications

Phosphonium, (chloromethyl)triphenyl-, bromide has a wide range of applications in scientific research:

Biology: It can be used to modify biomolecules for various biochemical studies.

Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of phosphonium, (chloromethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects

The properties of quaternary phosphonium salts are heavily influenced by substituents on the phosphorus center:

- Electron-withdrawing groups (EWGs) : The chloromethyl group in the target compound increases electrophilicity, improving corrosion inhibition efficiency compared to electron-donating groups (EDGs) like methoxy (–OCH3) .

- Fluorinated groups : Compounds such as [10-(1,3-dioxoisoindolin-2-yl)decyl]tris(4-(trifluoromethyl)phenyl)phosphonium bromide (C39H30F9N2O2P<sup>+</sup>·Br<sup>−</sup>) exhibit enhanced lipophilicity, facilitating cellular uptake in biomedical applications .

- Alkyl chains : Butyl or benzyl groups (e.g., benzyl triphenylphosphonium bromide, BTPPB) improve solubility in organic solvents but reduce corrosion inhibition efficiency due to weaker adsorption .

Physical and Chemical Properties

- Molecular weight : Ranges from ~399 g/mol (isopropyltriphenylphosphonium bromide) to ~523 g/mol (tris(4-(trifluoromethyl)phenyl) derivatives) .

- Solubility: Chloromethyl and fluorinated derivatives are polar and soluble in polar aprotic solvents (e.g., acetonitrile), while longer alkyl chains increase solubility in nonpolar media .

- Thermal stability : Bulky aromatic substituents (e.g., biphenyl groups) enhance thermal stability via π-π stacking .

Comparative Data Table

Biological Activity

Phosphonium, (chloromethyl)triphenyl-, bromide, commonly referred to as triphenylphosphonium bromide (TPP-Br), is a quaternary ammonium salt with notable biological activities, particularly in the fields of cancer research and antimicrobial applications. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential therapeutic implications.

Triphenylphosphonium bromide has the molecular formula C₁₉H₁₇Br₂P and a molecular weight of 436.14 g/mol. It is characterized by a triphenylphosphonium cation and a bromomethyl group. The compound is typically encountered as a white solid soluble in polar organic solvents like tetrahydrofuran and dimethyl sulfoxide.

Synthesis Method:

The synthesis of TPP-Br generally involves the reaction of triphenylphosphine with dibromomethane. The reaction can be summarized as follows:

Anticancer Properties

Research indicates that TPP-Br exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves disrupting mitochondrial function, leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of TPP exhibit potent antiproliferative activity against human cancer cell lines, with IC₅₀ values often below 10 μM .

Table 1: Cytotoxicity of TPP Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Dodecyl-TPP | MCF-7 (Breast Carcinoma) | 0.25 |

| Propyl-TPP | HST-116 (Colon Cancer) | <10 |

| Heptyl-TPP | A375 (Melanoma) | <10 |

The hydrophobicity of the TPP cation plays a crucial role in its accumulation within mitochondria, contributing to its cytotoxic effects. Increased hydrophobicity correlates with enhanced mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

TPP-Br has also demonstrated antibacterial properties, particularly against resistant strains such as Acinetobacter baumannii. Experimental studies have shown that phosphonium ionic liquids exhibit pronounced antioxidant properties alongside their antibacterial activity .

Table 2: Antibacterial Activity of Phosphonium Ionic Liquids

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tributylphosphonium Bromide | A. baumannii | 32 μg/mL |

| Tetrabutylphosphonium Bromide | Various Gram-negative | 16 μg/mL |

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the cytotoxic effects of various TPP derivatives on human melanoma cells. The results indicated that the length and structure of the alkyl chain significantly influenced the degree of cytotoxicity, with longer chains enhancing mitochondrial dysfunction . -

Antibacterial Efficacy :

Another investigation focused on the antibacterial properties of TPP derivatives against multidrug-resistant A. baumannii. The study found that certain phosphonium salts effectively inhibited bacterial growth and biofilm formation, suggesting their potential as therapeutic agents against resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (chloromethyl)triphenylphosphonium bromide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution. Triphenylphosphine reacts with chloromethyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux. Reaction efficiency depends on stoichiometric ratios (1:1.2 molar ratio of phosphine to alkyl halide) and anhydrous conditions to prevent hydrolysis .

- Characterization : Confirm purity via H and P NMR spectroscopy. P NMR typically shows a sharp singlet near δ +20 ppm, while H NMR resolves the chloromethyl group at δ 4.5–5.0 ppm .

Q. How can the stability of (chloromethyl)triphenylphosphonium bromide be assessed under different storage conditions?

- Protocol : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light. Monitor degradation via TLC or HPLC every 30 days. Phosphonium salts generally degrade via hydrolysis, forming triphenylphosphine oxide, detectable by IR (P=O stretch at 1150–1250 cm) .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) due to its irritant properties. Work in a fume hood to avoid inhalation. Store in airtight containers with desiccants to prevent moisture absorption. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the leaving group ability of bromide influence ylide formation in Wittig reactions?

- Mechanistic Insight : The bromide ion acts as a counterion, stabilizing the phosphonium intermediate. Strong bases (e.g., NaH or KOtBu) deprotonate the α-carbon, forming the ylide. The reaction’s stereoselectivity (E/Z ratio) depends on solvent polarity and base strength. Nonpolar solvents favor betaine intermediates, leading to higher E-alkene selectivity .

Q. Can this compound act as a phase-transfer catalyst in biphasic systems, and what parameters govern its efficacy?

- Experimental Design : Test catalytic activity in alkylation reactions (e.g., benzyl chloride + potassium phenoxide). Vary parameters:

- Solvent system : Toluene/water vs. dichloromethane/water.

- Catalyst loading : 1–5 mol%.

- Temperature : 25–60°C.

Monitor reaction progress via GC-MS. High lipophilicity enhances interfacial activity, improving mass transfer .

Q. What strategies mitigate competing side reactions (e.g., elimination vs. substitution) in ylide-mediated syntheses?

- Optimization :

- Base selection : Weak bases (e.g., DBU) favor substitution, while strong bases (e.g., LDA) promote elimination.

- Solvent effects : Polar solvents stabilize transition states for substitution (e.g., DMF), whereas nonpolar solvents favor elimination .

- Additives : Crown ethers or ionic liquids can modulate reactivity by coordinating counterions .

Q. How does structural modification of the phosphonium cation impact mitochondrial targeting in cellular studies?

- Biological Application : Replace the chloromethyl group with carboxyalkyl chains (e.g., (4-carboxybutyl)triphenylphosphonium bromide). Assess mitochondrial accumulation via fluorescence microscopy using rhodamine B conjugates. Lipophilic cations with logP > 2 exhibit enhanced membrane permeability and mitochondrial localization .

Data Contradictions and Resolution

-

Issue : Conflicting reports on thermal stability. Some sources claim decomposition at >200°C , while others note stability up to 250°C .

- Resolution : Perform differential scanning calorimetry (DSC) under nitrogen. Compare batch-specific impurities (e.g., residual solvents) that may lower decomposition thresholds.

-

Issue : Discrepancies in reaction yields for ylide formation (70–95% in literature vs. 50–60% in practice).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.